molecular formula C27H29ClN6O5 B1671175 Elisartan CAS No. 149968-26-3

Elisartan

Número de catálogo B1671175
Número CAS: 149968-26-3
Peso molecular: 553 g/mol
Clave InChI: IDAWWPOAHPVPMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elisartan, also known as HN-65021, is an angiotensin type II receptor antagonist potentially for the treatment of hypertension. HN-65021 antagonises angiotensin II receptor mediated vasoconstriction in human forearm resistance vessels.

Propiedades

IUPAC Name

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWWPOAHPVPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870057
Record name 1-[(Ethoxycarbonyl)oxy]ethyl 2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elisartan

CAS RN

149968-26-3
Record name Elisartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149968-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elisartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELISARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCC8Z95027
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elisartan
Reactant of Route 2
Reactant of Route 2
Elisartan
Reactant of Route 3
Reactant of Route 3
Elisartan
Reactant of Route 4
Elisartan
Reactant of Route 5
Reactant of Route 5
Elisartan
Reactant of Route 6
Reactant of Route 6
Elisartan

Citations

For This Compound
35
Citations
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
… Zolasartan is a non-peptide antagonist with an imidazole ring (in blue) and is one of the three chlorinated sartans, the others being losartan and elisartan, and it is also brominated, …
Number of citations: 18 www.sciencedirect.com
MS Al-Nimer - Neurosciences Journal, 2012 - nsj.org.sa
Hypertension is the most important controllable and modifiable risk factor for stroke. The relationship between blood pressure and stroke mortality is strong and linear. Angiotensin …
Number of citations: 1 nsj.org.sa
VC Lee, DC Rhew, M Dylan, E Badamgarav… - Annals of internal …, 2004 - acpjournals.org
Background: The role of angiotensin-receptor blockers (ARBs) in treating patients with chronic heart failure and high-risk acute myocardial infarction (MI) has been controversial, and …
Number of citations: 320 www.acpjournals.org
P Jong, C Demers, RS McKelvie… - The Cochrane database of …, 2001 - ncbi.nlm.nih.gov
… (candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or losartan or … #11 candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or …
Number of citations: 5 www.ncbi.nlm.nih.gov
A Siebenhofer, J Plank, K Horvath… - Diabetic …, 2004 - Wiley Online Library
… (angiotensin$ adj receptor$ (antagon$ or block$ or inhibit$)).ab, ti./2. candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or losartan or saprisartan or …
Number of citations: 55 onlinelibrary.wiley.com
JW Ellingboe, MD Collini, D Quagliato… - Journal of medicinal …, 1998 - ACS Publications
Described in this paper is the synthesis and pharmacological activity of five metabolites of the angiotensin II antagonist tasosartan (1). Of particular interest is the effect of the additional …
Number of citations: 26 pubs.acs.org
LJ Li, YJ Chen, GM Wang, WL Tang… - The Cochrane Database …, 2017 - ncbi.nlm.nih.gov
… 14 (abitesartan or azilsartan or candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or KT3‐671 or losartan or milfasartan or olmesartan or saprisartan or …
Number of citations: 1 www.ncbi.nlm.nih.gov
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
RD Smith, G Cunningham, SD Kivlighn - Emerging drugs, 1998 - Taylor & Francis
Angiotensin II antagonists (AIIAs) are a new and rapidly growing class of therapeutic agents competing in a 13 billion dollar worldwide antihypertensives market. These agents act by …
Number of citations: 2 www.tandfonline.com
J Haase - Organic Azides: Syntheses and Applications, 2009 - Wiley Online Library
The beginnings of azide chemistry already date back almost 150 years. During this period, the application options and limits of azide chemistry have been examined in great detail by …
Number of citations: 12 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.